molecular formula C11H12N2S2 B14642899 3-Benzylpiperazine-2,5-dithione CAS No. 52092-42-9

3-Benzylpiperazine-2,5-dithione

Cat. No.: B14642899
CAS No.: 52092-42-9
M. Wt: 236.4 g/mol
InChI Key: TYXSJVXYVIIBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylpiperazine-2,5-dithione is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions The benzyl group attached to the piperazine ring and the dithione functional group make this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpiperazine-2,5-dithione typically involves the reaction of benzyl chloride with piperazine under controlled conditions. The reaction is carried out in a solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylpiperazine-2,5-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione group to thiols or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-Benzylpiperazine-2,5-dithione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzylpiperazine-2,5-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

Uniqueness: 3-Benzylpiperazine-2,5-dithione stands out due to its dithione functional group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

52092-42-9

Molecular Formula

C11H12N2S2

Molecular Weight

236.4 g/mol

IUPAC Name

3-benzylpiperazine-2,5-dithione

InChI

InChI=1S/C11H12N2S2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)

InChI Key

TYXSJVXYVIIBEG-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)NC(C(=S)N1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.